molecular formula C7H5FO4S B8530220 5-Carboxy-2-fluorobenzenesulfinic acid

5-Carboxy-2-fluorobenzenesulfinic acid

Cat. No. B8530220
M. Wt: 204.18 g/mol
InChI Key: VPBIIEIZVJIFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carboxy-2-fluorobenzenesulfinic acid is a useful research compound. Its molecular formula is C7H5FO4S and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H5FO4S

Molecular Weight

204.18 g/mol

IUPAC Name

4-fluoro-3-sulfinobenzoic acid

InChI

InChI=1S/C7H5FO4S/c8-5-2-1-4(7(9)10)3-6(5)13(11)12/h1-3H,(H,9,10)(H,11,12)

InChI Key

VPBIIEIZVJIFIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium sulphite (130 g, 1.034 mol) was added slowly to a solution of 3-chlorosulfonyl-4-fluoro-benzoic acid (49.39 g, 0.207 mol) in water (150 ml) at 0° C. with a vigorous stirring. After the addition was completed the reaction was warmed back to room temperature for 1 hour and the pH of the solution was kept around pH 6-7 with 2N sodium hydroxide solution. The white milky suspension was filtered and the solid washed with 2N sodium hydroxide solution (150 ml) and then water (100 ml). The filtrate was then cooled in an ice bath and concentrated HCl was added until no more precipitate was formed (pH<1). The white precipitate was then filtered, pressed dry and left in a dessicator overnight under vacuum and over activated silica (27.92 g, 66%). m/z (LC-MS, ESP), RT=0.98 min, (M−−1)=203
Quantity
130 g
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reactant
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49.39 g
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reactant
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150 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

15.6 g (0.124 mol) of sodium sulfite are dissolved in 120 ml of water at 70° C. While maintaining the temperature, 23.8 g (0.1 mol) of 4-fluoro-3-chlorosulfonylbenzoic acid and 10N NaOH are added simultaneously and in portions such that the pH is kept between 9 and 10 (exothermic reaction). The mixture is stirred for a further 3 hours at 70° C., stirred for a further 15 minutes with active carbon and then filtered. The filtrate is adjusted to pH 0-1 using concentrated hydrochloric acid with external cooling and the crystalline 5-carboxy-2-fluorobenzenesulfinic acid is filtered off.
Quantity
15.6 g
Type
reactant
Reaction Step One
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Quantity
120 mL
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solvent
Reaction Step One
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23.8 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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